7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (dihydrochloride)
Overview
Description
7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (dihydrochloride) is a chemical compound with the molecular formula C10H20Cl2N2 and a molecular weight of 239.19 g/mol . It is characterized by its spirocyclic structure, which includes a cyclopropyl group and two nitrogen atoms. This compound is often used in research and development, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of 7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (dihydrochloride) typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor containing the necessary functional groups.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane or cyclopropylcarbene.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (dihydrochloride) has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies investigating its effects on biological systems, including its potential as a therapeutic agent.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly those requiring spirocyclic structures.
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (dihydrochloride) involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (dihydrochloride) can be compared with other spirocyclic compounds, such as:
7-Cyclopropyl-2,7-diazaspiro[3.5]nonane: The non-dihydrochloride form of the compound.
7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (monohydrochloride): A similar compound with a different salt form.
Spirocyclic Amines: Other spirocyclic amines with similar structures but different functional groups.
The uniqueness of 7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (dihydrochloride) lies in its specific spirocyclic structure and the presence of the dihydrochloride salt, which can influence its chemical properties and biological activity.
Properties
IUPAC Name |
7-cyclopropyl-2,7-diazaspiro[3.5]nonane;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.2ClH/c1-2-9(1)12-5-3-10(4-6-12)7-11-8-10;;/h9,11H,1-8H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGJHDDEYWYBNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC3(CC2)CNC3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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